molecular formula C11H13NO3 B3058310 3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide CAS No. 88865-52-5

3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide

Cat. No.: B3058310
CAS No.: 88865-52-5
M. Wt: 207.23 g/mol
InChI Key: LLVKBPBFQMSRRO-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and an amide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Condensation Reaction: 4-hydroxy-3-methoxybenzaldehyde reacts with methylamine in the presence of acetic anhydride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-3-methoxyphenyl)-N-methylprop-2-enamide.

    Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including:

    Antioxidant Pathways: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its effects on muscle function and metabolism.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-11(14)6-4-8-3-5-9(13)10(7-8)15-2/h3-7,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVKBPBFQMSRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361270
Record name 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88865-52-5
Record name 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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